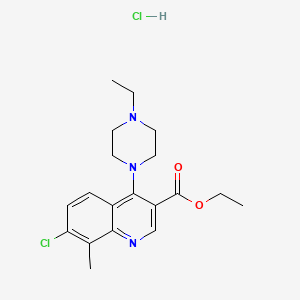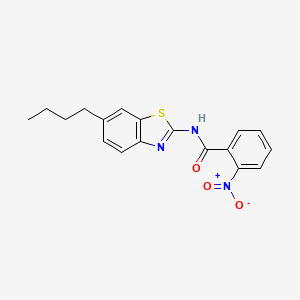![molecular formula C20H17BrN2O5 B4067853 6-amino-8-(3-bromo-4-ethoxy-5-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067853.png)
6-amino-8-(3-bromo-4-ethoxy-5-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Descripción general
Descripción
6-amino-8-(3-bromo-4-ethoxy-5-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a useful research compound. Its molecular formula is C20H17BrN2O5 and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.03208 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrocatalytic Applications
Chromene derivatives, such as 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, have been synthesized through electrocatalytic multicomponent assembling, showcasing their potential in catalysis and synthetic chemistry. These compounds are obtained via a simple, mild, and efficient procedure, suggesting their versatility in organic synthesis and possible application in developing new catalytic processes (Vafajoo et al., 2014).
Imaging and Diagnostic Research
Carbon-11-labeled chromenes have been explored as new PET agents for imaging apoptosis in cancer, indicating the potential of chromene derivatives in biomedical imaging and cancer diagnostics. The synthesis of these labeled compounds involves O-methylation under basic conditions, highlighting the adaptability of chromene structures for diagnostic purposes (Gao et al., 2010).
Anticancer Activity
Chromene derivatives have shown inhibitory activity in human glioblastoma cells. The synthesis and evaluation of compounds like 2-amino-5,6-dihydro-8-methoxy-4-phenylbenzo[h]chromene-3-carbonitrile have demonstrated significant cytotoxic effects, suggesting the therapeutic potential of such compounds in cancer treatment research (Haiba et al., 2016).
Synthetic Chemistry
The chemical reactivity of chromene derivatives has been explored under various nucleophilic conditions, leading to the formation of novel heterocyclic systems. This research underscores the compound's utility in the development of new synthetic methodologies and the generation of diverse organic molecules (Ibrahim & El-Gohary, 2016).
Environmental and Green Chemistry
The synthesis of chromene derivatives in aqueous media represents an advancement towards environmentally friendly chemical processes. By employing water as a solvent, these syntheses align with the principles of green chemistry, emphasizing the role of chromene derivatives in promoting sustainable chemical practices (Shi et al., 2006).
Propiedades
IUPAC Name |
6-amino-8-(3-bromo-4-ethoxy-5-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5/c1-3-25-19-13(21)4-10(5-17(19)24-2)18-11-6-15-16(27-9-26-15)7-14(11)28-20(23)12(18)8-22/h4-7,18H,3,9,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWIEMOGYFIPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4067770.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067784.png)
![Ethyl 4-[[2-[4-(2-phenylethylsulfamoyl)phenoxy]acetyl]amino]benzoate](/img/structure/B4067795.png)

![2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4067802.png)
![N-cyclopropyl-5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4067807.png)
![1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B4067816.png)
![1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4067822.png)
![(1S,6R)-9-(1-benzylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4067832.png)
![methyl [4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetate](/img/structure/B4067840.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4067844.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067856.png)
![5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4067879.png)
